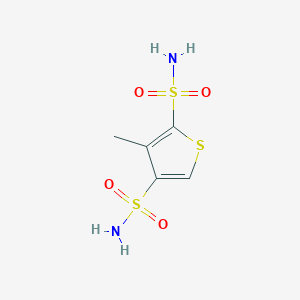

3-Methylthiophene-2,4-disulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methylthiophene-2,4-disulfonamide: is an organosulfur compound with the molecular formula C5H6N2O4S3. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthiophene-2,4-disulfonamide typically involves the sulfonation of 3-methylthiophene. The process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction conditions often require controlled temperatures to ensure the selective formation of the disulfonamide derivative .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methylthiophene-2,4-disulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide groups to amines.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Chemistry: 3-Methylthiophene-2,4-disulfonamide is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the interactions of sulfonamide groups with biological targets. It may also serve as a precursor for the development of new pharmaceuticals .

Medicine: The sulfonamide moiety is known for its antibacterial properties. This compound could be explored for its potential as an antibacterial agent or as a scaffold for drug development .

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as conductive polymers and organic semiconductors .

Mécanisme D'action

The mechanism of action of 3-Methylthiophene-2,4-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .

Comparaison Avec Des Composés Similaires

3-Methylthiophene: A simpler derivative of thiophene, lacking the sulfonamide groups.

2-Methylthiophene: An isomer of 3-Methylthiophene with the methyl group in a different position.

Thiophene-2,5-disulfonamide: Another sulfonamide derivative with sulfonamide groups at different positions on the thiophene ring.

Uniqueness: 3-Methylthiophene-2,4-disulfonamide is unique due to the specific positioning of the sulfonamide groups, which can influence its reactivity and interactions with other molecules. This structural feature may provide distinct advantages in certain applications, such as targeted drug design or the development of specialized materials .

Activité Biologique

3-Methylthiophene-2,4-disulfonamide is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a thiophene ring substituted with methyl and sulfonamide groups. The compound can be synthesized through various methods, often involving the reaction of thiophene derivatives with sulfonyl chlorides under appropriate conditions. This process allows for the introduction of sulfonamide functionalities that are crucial for its biological activity.

1. Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit specific enzymes. For instance, compounds with similar sulfonamide structures have been shown to inhibit carbonic anhydrase and HMG-CoA reductase , which are vital in various metabolic pathways. The inhibition of HMG-CoA reductase is particularly important in cholesterol biosynthesis, making these compounds potential candidates for treating hyperlipidemia .

2. Antimicrobial Activity

Sulfonamide derivatives, including this compound, have demonstrated antimicrobial properties . Studies indicate that these compounds exhibit moderate to good antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase .

3. Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of sulfonamide derivatives. For example, compounds related to this compound have been evaluated in vivo and in vitro for their ability to reduce inflammation markers. These studies indicate a significant reduction in carrageenan-induced paw edema in animal models, suggesting a promising avenue for pain relief and inflammation management .

Case Study 1: Enzyme Inhibition Profile

In a comparative study assessing various sulfonamide derivatives, this compound was evaluated for its inhibitory effects on HMG-CoA reductase. The results indicated that it exhibited an IC50 value comparable to established inhibitors like lovastatin, suggesting its potential as a therapeutic agent in managing cholesterol levels .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound revealed effective inhibition against several bacterial strains. The compound was tested alongside standard antibiotics, showing enhanced activity against resistant strains of E. coli, which underscores its potential application in developing new antimicrobial therapies .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

Formule moléculaire |

C5H8N2O4S3 |

|---|---|

Poids moléculaire |

256.3 g/mol |

Nom IUPAC |

3-methylthiophene-2,4-disulfonamide |

InChI |

InChI=1S/C5H8N2O4S3/c1-3-4(13(6,8)9)2-12-5(3)14(7,10)11/h2H,1H3,(H2,6,8,9)(H2,7,10,11) |

Clé InChI |

XVYGQXDRTUWSCS-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(SC=C1S(=O)(=O)N)S(=O)(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.